N-prop-2-ynylaziridine-1-carboxamide
Description
N-Prop-2-ynylaziridine-1-carboxamide is a heterocyclic compound featuring a strained three-membered aziridine ring (C₂H₄N) with a carboxamide group (-CONH-) at the 1-position and a propargyl (prop-2-ynyl) substituent on the nitrogen atom. Its molecular formula is C₆H₇N₂O, distinguishing it from larger aromatic or non-aromatic analogs. The propargyl group introduces alkyne functionality, enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), while the aziridine ring’s strain enhances reactivity in ring-opening reactions .
Key structural attributes:
- Aziridine core: High ring strain (~27 kcal/mol) promotes nucleophilic attack.
- Propargyl substituent: Offers synthetic versatility for bioconjugation or polymer chemistry.
Properties
CAS No. |
142238-08-2 |
|---|---|
Molecular Formula |
C6H8N2O |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
N-prop-2-ynylaziridine-1-carboxamide |
InChI |
InChI=1S/C6H8N2O/c1-2-3-7-6(9)8-4-5-8/h1H,3-5H2,(H,7,9) |
InChI Key |
BJUGPNMXCIYCDQ-UHFFFAOYSA-N |
SMILES |
C#CCNC(=O)N1CC1 |
Canonical SMILES |
C#CCNC(=O)N1CC1 |
Synonyms |
1-Aziridinecarboxamide,N-2-propynyl-(9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-prop-2-ynylaziridine-1-carboxamide typically involves the reaction of aziridine with 2-propynyl isocyanate. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{Aziridine} + \text{2-propynyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of aziridines often involves the use of electrophilic nitrogen sources to transform alkenes into aziridines. This method is advantageous due to the availability of alkenes and the efficiency of the transformation process. The use of electrochemical methods to generate dicationic intermediates has also been explored, allowing for the coupling of alkenes with primary amines under basic conditions .
Chemical Reactions Analysis
Types of Reactions: N-prop-2-ynylaziridine-1-carboxamide undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: The strained three-membered ring of aziridines makes them susceptible to nucleophilic attack, leading to ring-opening reactions.
Substitution Reactions: The presence of the 2-propynyl group allows for substitution reactions, where the propynyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Reagents: Alcohols, thiols, anilines
Reaction Conditions: Copper(II) triflate-catalyzed reactions in dichloromethane (DCM), neat reaction conditions for anilines.
Major Products:
Ring-Opened Products: Depending on the nucleophile used, the major products are typically amine derivatives with the nucleophile attached to the former aziridine ring carbon.
Scientific Research Applications
N-prop-2-ynylaziridine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a versatile intermediate in the synthesis of various nitrogen-containing compounds, including pharmaceuticals and agrochemicals.
Industry: Utilized in the production of specialty chemicals and materials due to its reactivity and ability to form complex structures.
Mechanism of Action
The mechanism of action of N-prop-2-ynylaziridine-1-carboxamide involves its high ring strain, which makes it highly reactive towards nucleophiles. The compound can alkylate thiol groups on proteins, leading to the formation of stable adducts. This reactivity is particularly significant in the context of cancer therapy, where it can inhibit the function of protein disulfide isomerases (PDIs) on the surface of cancer cells, disrupting their ability to maintain proper protein folding and function .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Molecular Comparisons
*Hypothetical analog included for illustrative purposes.
Key Differences :
- Ring size and strain: Aziridine’s 3-membered ring confers higher reactivity compared to pyridine’s aromatic 6-membered ring or pyrrolidine’s non-aromatic 5-membered ring .
- Electronic effects : Pyridine’s electron-deficient aromatic system contrasts with aziridine’s electron-rich, strained amine.
- Substituent position : Carboxamide at the 1-position (aziridine) vs. 2-position (pyridine) alters steric and electronic interactions.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
- Solubility : Aziridine derivatives exhibit higher polarity due to the amine group but may aggregate due to ring strain. Pyridine analogs benefit from aromatic π-stacking, reducing aqueous solubility .
- Thermal stability : Pyridine’s aromaticity confers higher melting points and stability, whereas aziridine’s strain lowers decomposition temperatures .
Research Findings :
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